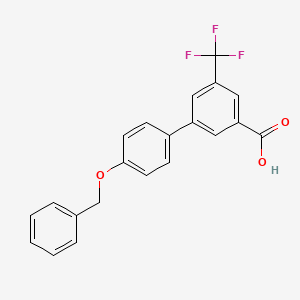
5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid (5-DMF-2-FB) is an organic compound that has been widely used in the scientific research field for its various properties. It is a derivative of benzoic acid, with a sulfamoyl group and a fluorine atom attached to the benzene ring. 5-DMF-2-FB has been used in a variety of applications, including synthesis of other compounds, as a reagent in organic reactions, and as an inhibitor of enzymes.
Applications De Recherche Scientifique
5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has been used in various scientific research applications. It has been used as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been used as a reagent in organic reactions, such as the synthesis of other compounds. Additionally, it has been used in the synthesis of polymers and as a stabilizer in the polymerization of polystyrene.
Mécanisme D'action
The mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% is not well understood. However, it is believed to act as an inhibitor of enzymes, such as COX-2 and 5-LOX. It is thought to bind to the active sites of these enzymes and prevent them from catalyzing reactions. Additionally, it is believed to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% are not well understood. However, it is believed to have anti-inflammatory and analgesic effects. It is also believed to have antioxidant effects, preventing oxidative damage. Additionally, it is believed to have anti-tumor effects and to be able to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% in lab experiments is that it is easy to synthesize and can be used in a variety of applications. Additionally, it is relatively inexpensive and can be stored for long periods of time without significant degradation. The main limitation of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% is that its mechanism of action is not well understood and its effects on biochemical and physiological processes are not well known.
Orientations Futures
There are several potential future directions for 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% research. These include further research into its mechanism of action, further investigation into its biochemical and physiological effects, and further exploration of its potential applications. Additionally, further research into its potential therapeutic effects, such as its anti-inflammatory and analgesic effects, is warranted. Finally, further research into its potential use as a reagent in organic reactions and its potential use in the synthesis of polymers is also of interest.
Méthodes De Synthèse
5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 2-fluorobenzoic acid with dimethyl sulfate to form 5-dimethylsulfamoyl-2-fluorobenzoic acid. The second step is the reaction of 5-dimethylsulfamoyl-2-fluorobenzoic acid with phenylmagnesium bromide to form 5-(2-N,N-dimethylsulfamoylphenyl)-2-fluorobenzoic acid.
Propriétés
IUPAC Name |
5-[2-(dimethylsulfamoyl)phenyl]-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)14-6-4-3-5-11(14)10-7-8-13(16)12(9-10)15(18)19/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFPNCPWDBCADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














